molecular formula C13H25NO B14326855 2-Octanone, 1-(1-piperidinyl)- CAS No. 108656-79-7

2-Octanone, 1-(1-piperidinyl)-

Cat. No.: B14326855
CAS No.: 108656-79-7
M. Wt: 211.34 g/mol
InChI Key: OKIFDCRIROYXLM-UHFFFAOYSA-N
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Description

2-Octanone, 1-(1-piperidinyl)- is an organic compound that features a piperidine ring attached to an octanone backbone. This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanone, 1-(1-piperidinyl)- typically involves the reaction of 2-octanone with piperidine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where piperidine acts as the nucleophile attacking the carbonyl carbon of 2-octanone .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, often involving hydrogenation steps to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Octanone, 1-(1-piperidinyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octanone, 1-(1-piperidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octanone, 1-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octanone, 1-(1-piperidinyl)- is unique due to the combination of the octanone backbone and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from organic synthesis to medicinal chemistry .

Properties

CAS No.

108656-79-7

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

1-piperidin-1-yloctan-2-one

InChI

InChI=1S/C13H25NO/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14/h2-12H2,1H3

InChI Key

OKIFDCRIROYXLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CN1CCCCC1

Origin of Product

United States

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